molecular formula C7H8N2O3 B13629313 2-[(6-Methylpyrazin-2-yl)oxy]acetic acid CAS No. 2172159-38-3

2-[(6-Methylpyrazin-2-yl)oxy]acetic acid

Katalognummer: B13629313
CAS-Nummer: 2172159-38-3
Molekulargewicht: 168.15 g/mol
InChI-Schlüssel: AAURWOWMMNLINB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(6-Methylpyrazin-2-yl)oxy]acetic acid is a heterocyclic compound featuring a pyrazine ring substituted with a methyl group at the 6-position and an acetic acid moiety linked via an ether oxygen at the 2-position. Pyrazine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them valuable in pharmaceutical and agrochemical research . The acetic acid group enhances solubility and provides a handle for further chemical modifications, such as esterification or amidation, to optimize pharmacokinetic profiles.

Eigenschaften

CAS-Nummer

2172159-38-3

Molekularformel

C7H8N2O3

Molekulargewicht

168.15 g/mol

IUPAC-Name

2-(6-methylpyrazin-2-yl)oxyacetic acid

InChI

InChI=1S/C7H8N2O3/c1-5-2-8-3-6(9-5)12-4-7(10)11/h2-3H,4H2,1H3,(H,10,11)

InChI-Schlüssel

AAURWOWMMNLINB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=CC(=N1)OCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methylpyrazin-2-yl)oxy]acetic acid typically involves the reaction of 6-methylpyrazine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of chloroacetic acid is replaced by the 6-methylpyrazin-2-yloxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation primarily at its methyl group on the pyrazine ring or the acetic acid side chain:

  • Pyrazine Methyl Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the methyl group to a carboxyl group, yielding 2-[(6-carboxypyrazin-2-yl)oxy]acetic acid.

  • Acetic Acid Oxidation : Under harsh conditions (e.g., concentrated HNO₃), the acetic acid group may decarboxylate, forming 2-(6-methylpyrazin-2-yloxy)ethanol.

Key Reagents and Conditions :

Reaction SiteReagentsConditionsProduct
Pyrazine methylKMnO₄, H₂SO₄80–100°C, reflux2-[(6-Carboxypyrazin-2-yl)oxy]acetic acid
Acetic acidHNO₃ (conc.)120°C, 6 hrs2-(6-Methylpyrazin-2-yloxy)ethanol

Reduction Reactions

Reduction targets the pyrazine ring or ester derivatives of the acetic acid group:

  • Pyrazine Ring Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the pyrazine ring, forming 2-[(6-methylpiperazin-2-yl)oxy]acetic acid.

  • Ester Reduction : Lithium aluminum hydride (LiAlH₄) reduces esterified forms (e.g., methyl esters) to primary alcohols, as demonstrated in analogous pyrazine derivatives .

Example Reaction Pathway :

  • Esterification of the acetic acid group with methanol (H₂SO₄ catalyst).

  • Reduction with LiAlH₄ yields 2-[(6-methylpyrazin-2-yl)oxy]ethanol .

Substitution Reactions

The compound participates in nucleophilic substitutions, particularly at the ether-linked oxygen or pyrazine nitrogen:

  • Oxygen-Centered Substitution : Reaction with amines (e.g., NH₃) under basic conditions replaces the acetic acid group, forming 2-[(6-methylpyrazin-2-yl)oxy]acetamide.

  • Nitrogen-Centered Substitution : Halogenation at pyrazine nitrogen sites (e.g., using PCl₅) introduces chloro groups, enabling further functionalization.

Industrial Optimization :

  • Continuous flow reactors improve yield in substitution reactions by maintaining precise temperature and stoichiometric control.

Condensation and Cyclization

The acetic acid group facilitates condensation with amines or alcohols:

  • Amide Formation : Reacting with benzylamine in the presence of EDC/HOBt forms a stable amide bond.

  • Lactonization : Intramolecular cyclization under acidic conditions produces a pyrazine-fused lactone.

Stability and Degradation

The compound is susceptible to hydrolysis under extreme pH:

  • Acidic Hydrolysis : Cleaves the ether linkage, yielding 6-methylpyrazin-2-ol and glycolic acid.

  • Alkaline Hydrolysis : Degrades the pyrazine ring, forming fragmented amines and carboxylic acids.

Degradation Products :

ConditionMajor ProductsMinor Products
pH < 26-Methylpyrazin-2-ol, Glycolic acidCO₂, NH₃
pH > 12Acetic acid, Methylamine fragmentsFormaldehyde, Ammonia

Wissenschaftliche Forschungsanwendungen

2-[(6-Methylpyrazin-2-yl)oxy]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-[(6-Methylpyrazin-2-yl)oxy]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Substituted Pyrazine Acetic Acid Derivatives

  • 2-(3-Methylpyrazin-2-yl)acetic acid (CAS: 1368387-18-1): Differs in the methyl group position (3 vs. 6 on the pyrazine ring). The molecular formula (C₇H₈N₂O₂) is identical, but physicochemical properties like solubility and melting point may vary .
  • 2-[(Pyrazin-2-yl)amino]acetic acid (CAS: 27955-54-0): Replaces the ether oxygen with an amino group, enabling hydrogen bonding. This substitution could enhance solubility but reduce metabolic stability compared to the ether-linked compound .

Benzene-Ring-Substituted Derivatives

  • 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid (CAS: 906353-00-2): Incorporates a benzoic acid group instead of acetic acid. Such derivatives are often explored as enzyme inhibitors or intermediates in organic synthesis .
  • 4-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride (CAS: 926921-66-6) : The sulfonyl chloride group confers electrophilic reactivity, making it useful in coupling reactions for drug conjugates or polymers. Its higher molecular weight (284.72 g/mol) and mp (103–105°C) reflect increased structural complexity .

Functional Analogs

Heterocyclic Acetic Acid Derivatives

  • Fluroxypyr (C₇H₅Cl₂FN₂O₃) : A herbicide with a fluorinated pyridine core. While structurally distinct, its acetic acid moiety mimics the target compound’s functional group, highlighting how small heterocyclic changes (pyrazine vs. pyridine) pivot applications from agriculture to pharmaceuticals .
  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate : Features a pyrimidine ring with a thioether linkage. The thioether and ester groups may enhance lipid solubility but introduce metabolic vulnerabilities (e.g., ester hydrolysis) compared to the ether-linked acetic acid .

Pyridazine and Isoxazole Derivatives

  • 2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid (CAS: 1420794-89-3) : Demonstrates how replacing pyrazine with pyridazine (adjacent nitrogens) affects ring electronics. The additional ketone group could influence redox properties and binding affinity in biological targets .
  • 2-[(5-Methyl-3-isoxazolyl)oxy]acetic acid hydrazide (CAS: 852706-17-3) : Isoxazole’s oxygen-nitrogen ring system offers different hydrogen-bonding capabilities. The hydrazide group introduces nucleophilic reactivity, useful in prodrug design .

Application-Specific Analogs

Pharmaceutical Intermediates

  • [1-(6-Methylpyrazin-2-yl)piperid-4-yl]methanol (CAS: 886851-59-8): A piperidine derivative with a hydroxymethyl group, this compound may serve as a precursor for CNS-targeting drugs. The absence of an acidic group reduces solubility but improves blood-brain barrier penetration compared to the target compound .
  • The fused ring system enhances planar rigidity, which could improve binding to hydrophobic enzyme pockets .

Agrochemical Agents

  • Wy-14,643 ([4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid): A peroxisome proliferator linked to hepatocarcinogenesis in rodents. Despite structural similarities (heterocycle + acetic acid), the thiopyrimidine core and chlorine substitution underscore how minor changes can drastically alter toxicity profiles .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-[(6-Methylpyrazin-2-yl)oxy]acetic acid C₇H₈N₂O₃ 168.15 Not reported Pyrazine, ether, acetic acid
4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid C₁₂H₁₀N₂O₃ 230.21 188–189.5 Pyrazine, benzoic acid
Fluroxypyr C₇H₅Cl₂FN₂O₃ 266.03 Not reported Pyridine, chloro, fluoro

Biologische Aktivität

2-[(6-Methylpyrazin-2-yl)oxy]acetic acid (CAS No. 2172159-38-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a pyrazine ring substituted with a methoxy group and an acetic acid moiety, which are crucial for its biological interactions. The structural formula can be represented as follows:

C8H8N2O3\text{C}_8\text{H}_8\text{N}_2\text{O}_3

Anti-inflammatory Activity

Recent studies indicate that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, the inhibition of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been highlighted as a mechanism through which related compounds exert their effects, preserving endogenous palmitoylethanolamide (PEA) and enhancing its anti-inflammatory efficacy .

The biological activity of this compound may involve modulation of various signaling pathways. In particular, it is suggested that the compound interacts with the MAPK signaling pathway, which is critical in regulating inflammatory responses and cellular proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the pyrazine ring and acetic acid moiety can significantly influence its potency and selectivity. For example, substituents at specific positions on the pyrazine ring have been shown to enhance inhibitory activity against NAAA, with certain derivatives achieving IC50 values in the low nanomolar range .

CompoundStructural ModificationIC50 (μM)
1Parent Compound0.64
2Methyl group at position 50.33
3Ethyl substitution1.11

In Vivo Studies

In vivo experiments using rodent models have demonstrated that related compounds can significantly reduce markers of inflammation and oxidative stress in conditions such as acute pancreatitis. These studies highlight the potential of these compounds to modulate inflammatory cytokines like TNF-α and IL-6, thereby suggesting therapeutic benefits in inflammatory diseases .

Clinical Implications

While direct clinical data on this compound is limited, its structural analogs have shown promise in clinical settings for managing chronic inflammatory diseases such as COPD and rheumatoid arthritis . The modulation of lipid signaling pathways by these compounds suggests they could be effective in treating conditions characterized by excessive inflammation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[(6-Methylpyrazin-2-yl)oxy]acetic acid, and what key reaction conditions should be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 6-methylpyrazin-2-ol and a haloacetic acid derivative (e.g., chloroacetic acid). Critical conditions include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize intermediates .
  • Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation .
  • Catalyst use : Base catalysts (e.g., K₂CO₃) deprotonate the hydroxyl group of the pyrazine moiety, facilitating nucleophilic attack .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the pyrazine ring (δ 8.2–8.5 ppm for aromatic protons) and acetic acid moiety (δ 4.2–4.5 ppm for the oxy-methylene group) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight (C₈H₉N₂O₃; theoretical 193.06 g/mol) and detects impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity >98% under isocratic conditions (acetonitrile/water, 60:40) .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability during experimental workflows?

  • Methodological Answer :

  • Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis .
  • Handling : Use nitrile gloves and fume hoods to avoid dermal exposure. Pre-lab assessments should include compatibility checks with common lab solvents (e.g., acetone, DMSO) .
  • Decomposition monitoring : Regular FT-IR analysis detects carbonyl group degradation (shift from 1700 cm⁻¹ for intact –COOH) .

Advanced Research Questions

Q. How can researchers address low yields or unwanted byproducts during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Byproduct minimization : Use kinetic control via slow reagent addition (syringe pump) to suppress di-alkylation or dimerization .
  • Catalyst optimization : Transition to phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) improves regioselectivity .
  • Yield enhancement : Microwave-assisted synthesis reduces reaction time (10–15 minutes vs. 6–8 hours) and increases yield by 20–30% .

Q. What computational modeling approaches are suitable for predicting the reactivity or intermolecular interactions of this compound in drug design studies?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for derivatization .
  • Molecular docking : Simulate binding affinities with target proteins (e.g., enzymes in inflammatory pathways) using AutoDock Vina or Schrödinger Suite .
  • Molecular dynamics (MD) : Assess stability of ligand-protein complexes in simulated physiological conditions (PBS buffer, 310 K) .

Q. How should researchers design experiments to resolve contradictions between observed biological activity data and existing structure-activity relationship (SAR) models for pyrazine-based acetic acid derivatives?

  • Methodological Answer :

  • Systematic SAR expansion : Synthesize analogs with varied substituents (e.g., 6-ethylpyrazine, fluorine substitution) and test in standardized bioassays (e.g., COX-2 inhibition) .
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with activity trends .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to identify non-covalent interactions (e.g., hydrogen bonds with pyrazine N-atoms) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.